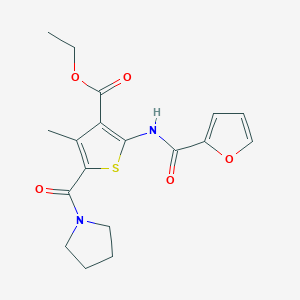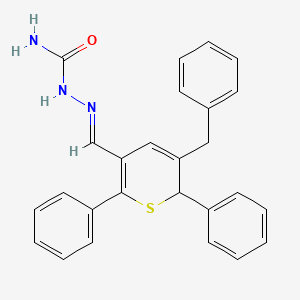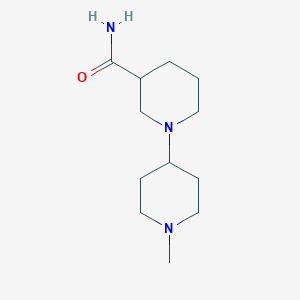![molecular formula C22H25NO4 B5371107 methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5371107.png)
methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate is a chemical compound that has gained significant attention in scientific research. This compound is also known as MBBMA, and it belongs to the class of acrylate compounds. MBBMA has been widely studied for its potential applications in various fields, including medicine, materials science, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
MBBMA has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, MBBMA has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier. In the field of materials science, MBBMA has been used as a monomer for the synthesis of polymers with various properties, such as biocompatibility and conductivity. In organic chemistry, MBBMA has been used as a starting material for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of MBBMA is not fully understood. However, it has been suggested that MBBMA exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
MBBMA has been found to have various biochemical and physiological effects. In vitro studies have shown that MBBMA inhibits the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MBBMA has also been found to inhibit the activity of MMPs, which are enzymes involved in tissue remodeling and tumor invasion. In vivo studies have shown that MBBMA has anti-inflammatory and anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MBBMA in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery systems targeting the central nervous system. Another advantage is its anti-inflammatory and anti-tumor properties, which make it a potential candidate for the treatment of various diseases. One limitation of using MBBMA in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of MBBMA. One direction is the development of MBBMA-based drug delivery systems for the treatment of central nervous system diseases. Another direction is the synthesis of MBBMA-based polymers with specific properties for various applications. Additionally, further studies are needed to fully understand the mechanism of action of MBBMA and its potential applications in medicine and materials science.
Conclusion:
In conclusion, MBBMA is a chemical compound that has gained significant attention in scientific research. Its potential applications in medicine, materials science, and organic chemistry make it a promising candidate for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBBMA have been discussed in this paper.
Synthesemethoden
The synthesis of MBBMA involves the reaction of 4-tert-butylbenzoyl chloride with 4-methoxyaniline, followed by the addition of methyl acrylate. The reaction is carried out in the presence of a base, such as triethylamine or pyridine. The product is then purified using column chromatography to obtain pure MBBMA.
Eigenschaften
IUPAC Name |
methyl (Z)-2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)17-10-8-16(9-11-17)20(24)23-19(21(25)27-5)14-15-6-12-18(26-4)13-7-15/h6-14H,1-5H3,(H,23,24)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBRDHIFOOAGFR-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5371029.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5371045.png)
![2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5371053.png)

![N,N,4-trimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5371065.png)
![(4aS*,8aR*)-6-[3-(2-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371067.png)
![2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5371068.png)
![5-[(3-acetylphenoxy)methyl]-N-(2,3-dihydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5371076.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5371081.png)
![N~4~-{2-[(benzylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371087.png)


![N-isobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5371126.png)